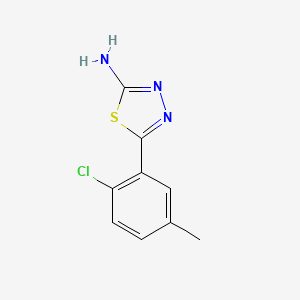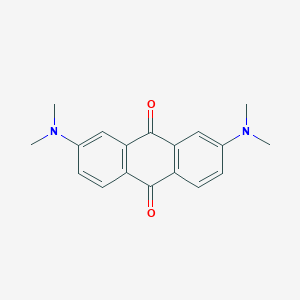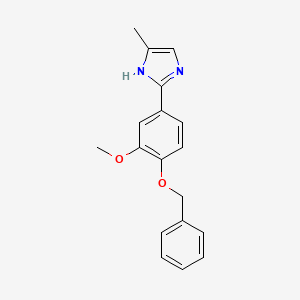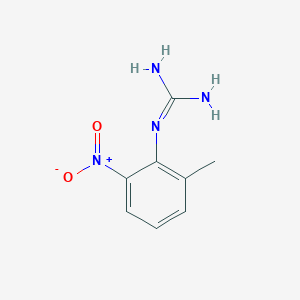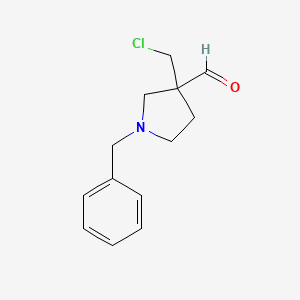
1-Benzyl-3-(chloromethyl)pyrrolidine-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Benzyl-3-(chloromethyl)pyrrolidine-3-carbaldehyde is an organic compound with the molecular formula C13H16ClNO It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
准备方法
Synthetic Routes and Reaction Conditions: 1-Benzyl-3-(chloromethyl)pyrrolidine-3-carbaldehyde can be synthesized through a multi-step process. One common method involves the alkylation of pyrrolidine with benzyl chloride, followed by the introduction of a chloromethyl group and subsequent oxidation to form the carbaldehyde group. The reaction conditions typically involve the use of organic solvents such as dichloromethane and catalysts like palladium on carbon.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors can also be explored for more efficient production.
化学反应分析
Types of Reactions: 1-Benzyl-3-(chloromethyl)pyrrolidine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products:
Oxidation: 1-Benzyl-3-(chloromethyl)pyrrolidine-3-carboxylic acid.
Reduction: 1-Benzyl-3-(chloromethyl)pyrrolidine-3-methanol.
Substitution: 1-Benzyl-3-(substituted methyl)pyrrolidine-3-carbaldehyde derivatives.
科学研究应用
1-Benzyl-3-(chloromethyl)pyrrolidine-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and as a building block for biologically active compounds.
Industry: Used in the production of fine chemicals and as a precursor for various functional materials.
作用机制
The mechanism of action of 1-Benzyl-3-(chloromethyl)pyrrolidine-3-carbaldehyde involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The benzyl group may enhance the compound’s binding affinity to hydrophobic pockets within the target molecules.
相似化合物的比较
1-Benzylpyrrolidine-3-carbaldehyde: Lacks the chloromethyl group, which may result in different reactivity and biological activity.
3-(Chloromethyl)pyrrolidine-3-carbaldehyde: Lacks the benzyl group, which may affect its binding properties and overall stability.
Uniqueness: 1-Benzyl-3-(chloromethyl)pyrrolidine-3-carbaldehyde is unique due to the presence of both the benzyl and chloromethyl groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for versatile applications in various fields of research and industry.
属性
分子式 |
C13H16ClNO |
|---|---|
分子量 |
237.72 g/mol |
IUPAC 名称 |
1-benzyl-3-(chloromethyl)pyrrolidine-3-carbaldehyde |
InChI |
InChI=1S/C13H16ClNO/c14-9-13(11-16)6-7-15(10-13)8-12-4-2-1-3-5-12/h1-5,11H,6-10H2 |
InChI 键 |
MTJWMMGNAHFHKD-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CC1(CCl)C=O)CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


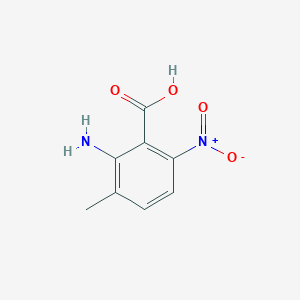
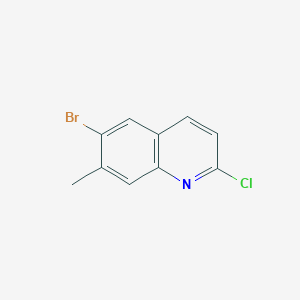
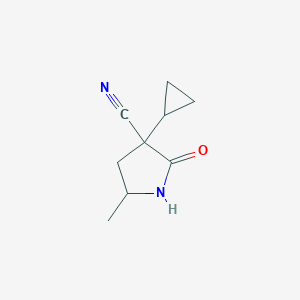
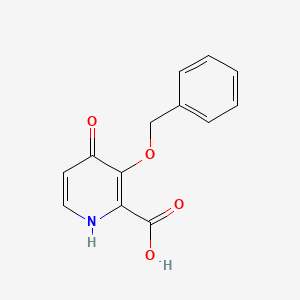
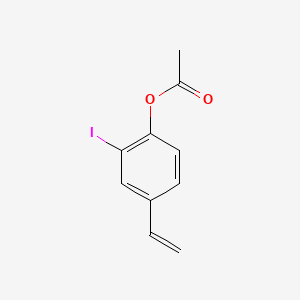
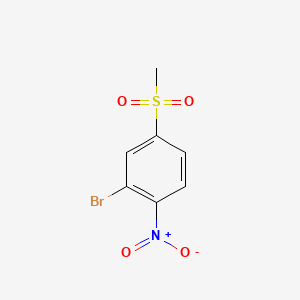
![1-Ethylcyclopentyl 6-Hydroxy-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B15334352.png)


